3-[(3R)-2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl]-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]propanamide
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Overview
Description
3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}PROPANAMIDE is a complex organic compound that features a benzodiazepine core linked to a thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}PROPANAMIDE typically involves multiple steps:
Formation of the Benzodiazepine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiadiazole Moiety: This step involves the reaction of the benzodiazepine intermediate with a thiadiazole derivative, often under reflux conditions with a suitable solvent.
Final Coupling: The final step involves coupling the benzodiazepine-thiadiazole intermediate with a propanamide derivative, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as HPLC.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and thiadiazole moieties.
Reduction: Reduction reactions can target the carbonyl groups in the benzodiazepine core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodiazepine and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
Medically, the compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its benzodiazepine core.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}PROPANAMIDE involves its interaction with specific molecular targets, such as GABA receptors in the case of its benzodiazepine core. This interaction can modulate neurotransmitter activity, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar neurological effects.
Thiadiazole Derivatives: Compounds with similar thiadiazole moieties that exhibit various biological activities.
Uniqueness
What sets 3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}PROPANAMIDE apart is its unique combination of a benzodiazepine core with a thiadiazole moiety, which may confer distinct pharmacological properties and potential therapeutic benefits.
Properties
Molecular Formula |
C22H21N5O4S |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
3-[(3R)-2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C22H21N5O4S/c1-31-14-8-6-13(7-9-14)12-19-26-27-22(32-19)25-18(28)11-10-17-21(30)23-16-5-3-2-4-15(16)20(29)24-17/h2-9,17H,10-12H2,1H3,(H,23,30)(H,24,29)(H,25,27,28)/t17-/m1/s1 |
InChI Key |
PJKFSJKZMQROTL-QGZVFWFLSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CC[C@@H]3C(=O)NC4=CC=CC=C4C(=O)N3 |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CCC3C(=O)NC4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
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